1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine
Description
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a phenyl ring, which is further modified with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
1-benzyl-4-(3-methylsulfonylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-25(21,22)17-8-5-9-18(14-17)26(23,24)20-12-10-19(11-13-20)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJOSQYDLWDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.
Introduction of the Benzyl Group: The benzyl group is typically introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Addition of the Methylsulfonyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is a synthetic organic compound with a unique chemical structure that has garnered attention for its potential applications across various fields, particularly in medicinal chemistry, biology, and materials science. This article explores the scientific research applications of this compound, providing detailed insights and comprehensive data.
Medicinal Chemistry
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential use as an antimicrobial agent. The sulfonyl groups enhance its lipophilicity, which may improve membrane permeability and bioactivity against pathogens.
- Neuropharmacological Effects : Given the piperazine moiety's known interactions with serotonin receptors, this compound may have potential anxiolytic or antidepressant effects. Ongoing research is required to elucidate these effects more clearly.
Organic Synthesis
In organic chemistry, 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, facilitating the development of novel compounds with desired biological activities.
Material Science
The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of new polymers and coatings. Its ability to form stable bonds can enhance the durability and functionality of materials used in various industrial applications .
Anticancer Mechanism Study
A recent study investigated the anticancer efficacy of similar piperazine derivatives, revealing that these compounds could induce significant apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells after treatment, indicating effective induction of programmed cell death .
Table 1: Summary of Biological Activities
Table 2: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methylsulfonyl groups can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(phenylsulfonyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
1-Benzyl-4-((4-(methylsulfonyl)phenyl)sulfonyl)piperazine: The position of the methylsulfonyl group on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.
1-Benzyl-4-(methylsulfonyl)piperazine: Lacks the phenylsulfonyl group, which may affect its overall stability and reactivity.
The uniqueness of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Biological Activity
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a piperazine ring substituted with a benzyl group and a sulfonyl group linked to a methylsulfonyl-substituted phenyl ring. Its diverse applications in biological research and potential therapeutic uses make it a subject of interest for further investigation.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉N₃O₄S₂
- Molecular Weight : Approximately 385.48 g/mol
The structural components of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine contribute to its lipophilicity and biological activity, allowing for interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and methylsulfonyl groups facilitate hydrogen bonding and other interactions with target proteins, leading to modulation of their activity. The benzyl group enhances binding affinity, which is crucial for its pharmacological effects.
Antimicrobial Activity
1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Escherichia coli | 31.2 - 125 µM |
| Pseudomonas aeruginosa | 62.5 - 250 µM |
The compound's mechanism involves inhibition of bacterial protein synthesis and disruption of nucleic acid production, making it effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may influence apoptosis and cell cycle regulation, indicating potential applications in cancer therapy. The interactions at the benzylic position are believed to affect pathways related to tumor growth and metastasis .
Antiviral Properties
In addition to its antibacterial effects, there is emerging evidence suggesting antiviral activity against certain viral pathogens. The exact mechanism remains under investigation, but initial findings indicate that the compound may interfere with viral replication processes .
Case Studies
Several case studies have highlighted the biological activities of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showcasing its potential as an antibiofilm agent .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Synergistic Effects : Research investigating combinations with existing antibiotics indicated that this compound could enhance the efficacy of traditional treatments against resistant strains, potentially offering new avenues for therapy .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine?
The synthesis typically involves sequential nucleophilic substitutions and sulfonylation steps. Key steps include:
- Step 1 : Reacting a piperazine precursor (e.g., 1-benzylpiperazine) with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or acetonitrile to facilitate sulfonylation .
- Step 2 : Purification via column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product. Yield optimization requires strict control of temperature (0–5°C during sulfonyl chloride addition) and inert atmospheres to prevent hydrolysis .
- Validation : Confirm purity (>95%) using HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) resolve signals for the benzyl group (δ 3.5–4.0 ppm for CH), piperazine ring protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Provides 3D conformation data, confirming steric effects from the sulfonyl groups and benzyl substituents. Crystallization in ethanol/water mixtures enhances crystal quality .
- Mass Spectrometry : Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .
Advanced: How do structural modifications (e.g., sulfonyl group positioning) influence its biological activity?
- Sulfonyl Group Impact : The 3-(methylsulfonyl)phenyl group enhances electron-withdrawing effects, increasing binding affinity to targets like serotonin receptors or enzymes (e.g., kinases). Substitution at the 3-position vs. 4-position alters steric hindrance and hydrogen-bonding capacity .
- Benzyl Substituents : The benzyl group contributes to lipophilicity, affecting blood-brain barrier permeability. Para-substituted benzyl analogs show improved metabolic stability compared to ortho-substituted derivatives .
- SAR Studies : Use comparative assays (e.g., IC values against related compounds) to quantify activity changes. For example, replacing methylsulfonyl with methoxy groups reduces receptor binding by ~30% in dopamine receptor assays .
Advanced: What in vitro and in vivo models are suitable for evaluating its pharmacological potential?
- In Vitro :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2 receptors) .
- Enzyme Inhibition : Kinase inhibition profiling using ADP-Glo™ assays .
- In Vivo :
- Neurobehavioral Models : Rodent tests (e.g., forced swim test for antidepressant activity) .
- Pharmacokinetics : Plasma half-life and tissue distribution studies in rats, with LC-MS/MS quantification .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Case Example : If antiplatelet activity varies across studies, verify assay conditions (e.g., platelet-rich plasma vs. whole blood) and compound stability (e.g., sulfonyl group hydrolysis in aqueous media) .
- Strategies :
- Replicate experiments using standardized protocols (e.g., Born aggregometry for platelets).
- Conduct stability studies (e.g., HPLC monitoring under physiological pH/temperature) .
- Compare with structurally analogous compounds to isolate variable effects .
Advanced: What computational approaches elucidate its electronic properties and binding modes?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For this compound, the sulfonyl groups lower the LUMO energy (-1.8 eV), enhancing electrophilic interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT receptors). The benzyl group shows π-π stacking with Phe234, while sulfonyl oxygens form hydrogen bonds with Ser239 .
- Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories, revealing conformational flexibility in the piperazine ring .
Advanced: What methodologies assess its toxicity and metabolic stability in preclinical studies?
- In Vitro Toxicity :
- Cytotoxicity : MTT assays in HepG2 cells (IC > 50 µM suggests low toxicity) .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .
- Metabolic Stability :
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS for metabolite identification (e.g., sulfoxide formation) .
- CYP450 Inhibition : Fluorescent assays using recombinant enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
